molecular formula C22H24ClN3O4S2 B2559351 1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one CAS No. 941907-16-0

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one

Cat. No. B2559351
CAS RN: 941907-16-0
M. Wt: 494.02
InChI Key: KXDHBLLCUZVCLU-UHFFFAOYSA-N
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Description

1-(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one is a useful research compound. Its molecular formula is C22H24ClN3O4S2 and its molecular weight is 494.02. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis and Computational Studies

Compounds with structures analogous to the queried chemical have been synthesized and analyzed for their crystal structures, demonstrating the utility of crystallography and computational methods in understanding molecular configurations and interactions. For example, Kumara et al. (2017) synthesized novel piperazine derivatives and confirmed their structures through single crystal X-ray diffraction studies, complemented by density functional theory (DFT) calculations. This research underscores the importance of structural analysis in drug design and molecular engineering (Kumara et al., 2017).

Antiviral and Anticancer Applications

Further, research has extended into evaluating the antiviral and anticancer potential of compounds bearing resemblance to the queried chemical. Chen et al. (2010) explored the synthesis of thiadiazole sulfonamide derivatives, finding certain compounds to possess anti-tobacco mosaic virus activity. This indicates the potential of such molecules in antiviral drug development (Chen et al., 2010). Additionally, Turov (2020) assessed the anticancer activity of polyfunctional substituted 1,3-thiazoles, including piperazine substituents, highlighting their efficacy against various cancer cell lines. This suggests the promise of structurally similar compounds in cancer therapy (Turov, 2020).

Synthesis and Biological Evaluation

Research efforts have also focused on the efficient synthesis of compounds with similar structures for potential therapeutic applications. Guo et al. (2006) described the synthesis of a potent PPARpan agonist, illustrating the relevance of such molecules in medicinal chemistry and pharmacology (Guo et al., 2006).

properties

IUPAC Name

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-4-(4-methoxyphenyl)sulfonylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O4S2/c1-30-16-7-9-17(10-8-16)32(28,29)15-3-6-20(27)25-11-13-26(14-12-25)22-24-21-18(23)4-2-5-19(21)31-22/h2,4-5,7-10H,3,6,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDHBLLCUZVCLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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